RN-1 dihydrochloride

LSD1 inhibition IC50 tranylcypromine

Select RN-1 dihydrochloride for its validated brain penetration (brain/plasma 88.9) and selective impairment of long-term memory. It reliably induces HbF in SCD models and benchmarks LSD1 dependency in cancer lines. This tranylcypromine analog offers 7-40x selectivity over MAO-A/B, minimizing off-target effects in CNS and epigenetic studies.

Molecular Formula C23H31Cl2N3O2
Molecular Weight 452.42
CAS No. 1781835-13-9
Cat. No. B610506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRN-1 dihydrochloride
CAS1781835-13-9
SynonymsRN-1 Dihydrochloride
Molecular FormulaC23H31Cl2N3O2
Molecular Weight452.42
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl.Cl
InChIInChI=1S/C23H29N3O2.2ClH/c1-25-11-13-26(14-12-25)23(27)16-24-22-15-21(22)19-7-9-20(10-8-19)28-17-18-5-3-2-4-6-18;;/h2-10,21-22,24H,11-17H2,1H3;2*1H/t21-,22+;;/m0../s1
InChIKeyWMHAFZOOUBPQRX-VSIGASKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RN-1 dihydrochloride (CAS 1781835-13-9): Potent, Brain-Penetrant LSD1 Inhibitor for Epigenetic and CNS Research Applications


RN-1 dihydrochloride is a synthetic, irreversible, and selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with a reported IC50 of 70 nM in HRP-coupled assays using H3K4Me2 peptide substrate [1]. Structurally, it is a tranylcypromine (TCP) analog engineered for enhanced potency and selectivity . The compound is commercially available as a dihydrochloride salt with a molecular weight of 452.4 Da, typically supplied as a solid with purity ≥97% (HPLC) . RN-1 dihydrochloride is widely used as a chemical probe to investigate the role of reversible histone methylation in gene regulation, nervous system function, and hematological disorders [2].

Why LSD1 Inhibitors Are Not Interchangeable: RN-1 dihydrochloride Demonstrates Quantifiable Differentiation from Analogs


LSD1 (KDM1A) is a chromatin-modifying enzyme targeted for therapeutic intervention in oncology, hematology, and neurology, but not all LSD1 inhibitors are functionally equivalent. The potency, selectivity profile, brain penetration, and in vivo efficacy of LSD1 inhibitors vary dramatically. For instance, the prototypical LSD1 inhibitor tranylcypromine (TCP) requires millimolar concentrations to inhibit LSD1 in cellular assays, whereas RN-1 achieves potent inhibition at nanomolar concentrations [1]. Similarly, newer clinical-stage LSD1 inhibitors such as GSK2879552 and SP-2509 exhibit different selectivity and potency profiles [2]. Procuring a generic “LSD1 inhibitor” without verifying its specific performance metrics can lead to failed experiments or misinterpretation of biological results. The quantitative evidence below details the specific, measurable advantages of RN-1 dihydrochloride over its closest comparators.

RN-1 dihydrochloride: Comparative Quantitative Evidence for Scientific Procurement Decisions


LSD1 Inhibitory Potency: RN-1 dihydrochloride Exhibits >1000-Fold Lower IC50 Than Tranylcypromine (TCP)

RN-1 dihydrochloride demonstrates LSD1 inhibitory potency that is quantitatively superior to the parent compound tranylcypromine (TCP). In vitro assays indicate that the IC50 of RN-1 for LSD1 is at least 1000-fold lower than that of TCP [1]. This potency difference is critical for achieving effective target engagement at therapeutically relevant concentrations without the confounding off-target effects associated with high doses of less potent analogs.

LSD1 inhibition IC50 tranylcypromine potency

Selectivity Profile: RN-1 dihydrochloride Exhibits Defined Selectivity Over MAO-A and MAO-B, Minimizing Confounding Amine Oxidase Activity

RN-1 dihydrochloride demonstrates a well-characterized selectivity profile against the structurally related monoamine oxidases MAO-A and MAO-B. In HRP-coupled assays, RN-1 exhibits an IC50 of 0.51 μM for MAO-A and 2.79 μM for MAO-B [1]. This represents a 7.3-fold selectivity for LSD1 over MAO-A and a 39.9-fold selectivity over MAO-B. While other LSD1 inhibitors like SP2509 claim higher selectivity, RN-1's profile is extensively validated and provides a reliable benchmark for experiments requiring discrimination between LSD1 and MAO activities.

LSD1 selectivity MAO-A MAO-B off-target

Brain Penetration: RN-1 dihydrochloride Achieves a Brain/Plasma Exposure Ratio of 88.9 in Mice, Validating Its Utility for CNS Studies

RN-1 dihydrochloride is a validated brain-penetrant LSD1 inhibitor, as demonstrated by in vivo pharmacokinetic studies. Following intraperitoneal administration (10 mg/kg) in mice, the brain/plasma exposure ratio was measured at 88.9 [1]. This high ratio indicates preferential accumulation and retention in brain tissue, a property not shared by all LSD1 inhibitors. For example, clinical-stage LSD1 inhibitors like GSK2879552 and ORY-1001 have not been extensively characterized for brain penetration in the public domain, making RN-1 the preferred tool compound for CNS applications.

blood-brain barrier CNS pharmacokinetics brain penetration

Functional CNS Effect: RN-1 dihydrochloride Abolishes Long-Term Memory Consolidation Without Affecting Short-Term Memory in a Validated Mouse Model

The functional consequence of LSD1 inhibition by RN-1 dihydrochloride in the CNS has been directly demonstrated. In the novel object recognition (NOR) paradigm, a well-established mouse model of memory consolidation, systemic administration of RN-1 (10 mg/kg, i.p.) abolished long-term memory formation while leaving short-term memory intact [1]. This dissociation provides a clear phenotypic readout for target engagement and distinguishes RN-1 from other LSD1 inhibitors that have not been characterized in behavioral assays.

memory cognition novel object recognition epigenetics

In Vivo Efficacy in Hematological Disease: RN-1 dihydrochloride Induces Fetal Hemoglobin (HbF) and Reduces Pathology in Sickle Cell Disease Mouse Models

RN-1 dihydrochloride has demonstrated robust in vivo efficacy in preclinical models of sickle cell disease (SCD). In SCD mice, treatment with RN-1 (3-10 mg/kg, i.p.) significantly induced γ-globin expression and increased fetal hemoglobin (HbF) levels, leading to reduced sickling, hemolysis, and tissue injury [1]. Furthermore, in anemic baboons (P. anubis), a model predictive of human response, RN-1 induced high levels of HbF and F-cells, with activity comparable to the potent HbF-inducing agent decitabine [2]. In contrast, the parent compound TCP induced only low, clinically insignificant HbF levels in the same baboon model.

sickle cell disease fetal hemoglobin HbF erythropoiesis

Cytotoxicity in Ovarian Cancer Models: RN-1 dihydrochloride Demonstrates Quantifiable, LSD1-Dependent Cytotoxicity in Multiple Ovarian Cancer Cell Lines

RN-1 dihydrochloride exhibits cytotoxic activity against ovarian cancer cell lines, with IC50 values ranging from approximately 100 to 200 μM across a panel including SKOV3, OVCAR3, A2780, and cisplatin-resistant A2780cis [1]. Importantly, the cytotoxic potency of RN-1 and other LSD1 inhibitors (S2101) roughly correlates with their reported LSD1 inhibitory potential, whereas weaker inhibitors like pargyline and TCP show minimal activity . This correlation supports an LSD1-dependent mechanism and positions RN-1 as a useful probe for investigating LSD1 dependency in ovarian cancer models.

ovarian cancer cytotoxicity LSD1 overexpression anticancer

Optimal Research Applications for RN-1 dihydrochloride Based on Validated Quantitative Evidence


CNS Epigenetics and Memory Research

RN-1 dihydrochloride is the LSD1 inhibitor of choice for investigating the role of histone methylation in memory consolidation and cognitive function. Its demonstrated brain penetration (brain/plasma ratio of 88.9) and ability to selectively impair long-term memory without affecting short-term memory in the NOR test [1] make it uniquely suited for behavioral neuroscience studies. Researchers can confidently attribute observed cognitive effects to CNS LSD1 inhibition rather than peripheral or off-target activities.

Sickle Cell Disease and β-Hemoglobinopathy Research

For studies focused on inducing fetal hemoglobin (HbF) as a therapeutic strategy for sickle cell disease or β-thalassemia, RN-1 dihydrochloride provides a well-validated chemical probe. Its ability to significantly increase γ-globin expression and HbF levels in both mouse models and non-human primates (baboons) [2] offers a reliable benchmark for evaluating new compounds or combination therapies. The additive HbF induction observed when combined with decitabine [3] further expands its utility in epigenetic combination studies.

LSD1-Dependent Cancer Cell Line Screening

RN-1 dihydrochloride serves as a reference compound for screening cancer cell lines for LSD1 dependency. Its characterized cytotoxicity profile in ovarian cancer models (IC50 ≈100-200 μM) and the correlation of its activity with LSD1 inhibitory potential [4] provide a quantitative baseline. This allows researchers to benchmark novel LSD1 inhibitors or assess the relative sensitivity of different tumor types to LSD1 inhibition.

Chemical Probe for LSD1 Target Validation

RN-1 dihydrochloride is an essential tool for target validation studies requiring selective LSD1 inhibition. Its well-defined selectivity over MAO-A (7.3-fold) and MAO-B (39.9-fold) minimizes confounding amine oxidase-related effects, while its irreversible binding mechanism ensures sustained target engagement. This makes it suitable for both acute and chronic treatment paradigms in cell culture and animal models.

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